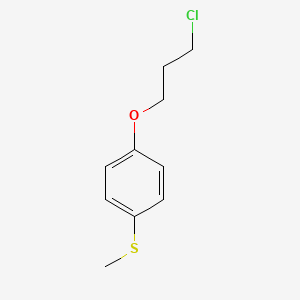










|
REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[H-].[Na+].Br[CH2:13][CH2:14][CH2:15][Cl:16].C1(O)C=CC=CC=1>COCCOC>[Cl:16][CH2:15][CH2:14][CH2:13][O:9][C:6]1[CH:7]=[CH:8][C:3]([S:2][CH3:1])=[CH:4][CH:5]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CSC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
12.63 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CSC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|


|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
previously washed with hexane
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the mineral oil) in 100 ml
|
|
Type
|
CUSTOM
|
|
Details
|
After the initial reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for a period of 68 hrs
|
|
Duration
|
68 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
, cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
Residual material (oil) is dissolved in ether
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CONCENTRATION
|
|
Details
|
The ether solution (after drying over magnesium sulfate) is concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to provide 14.6 g
|
|
Type
|
ADDITION
|
|
Details
|
of an oil containing approximately 25%
|
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the oil under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
affords
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCOC1=CC=C(C=C1)SC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 32% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |